7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol
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Overview
Description
7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol is an organic compound with the molecular formula C₉H₁₆O and a molecular weight of 140.2227 g/mol . It is a bicyclic alcohol, characterized by its unique structure which includes a bicyclo[2.2.1]heptane framework with two methyl groups at the 7-position and a hydroxyl group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol typically involves the Diels-Alder reaction, followed by reduction. One common route is the reaction of isoprene with maleic anhydride to form the bicyclic anhydride, which is then reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), Pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H₂), Palladium catalyst
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: 7,7-Dimethyl-bicyclo[2.2.1]heptan-2-one
Reduction: 7,7-Dimethyl-bicyclo[2.2.1]heptane
Substitution: 7,7-Dimethyl-bicyclo[2.2.1]heptan-2-yl chloride
Scientific Research Applications
7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s bicyclic structure allows it to fit into specific receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Similar structure but lacks the two methyl groups at the 7-position.
7,7-Dimethyl-bicyclo[2.2.1]heptan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the two methyl groups at the 7-position enhances its stability and reactivity compared to its unsubstituted counterpart .
Properties
CAS No. |
3588-22-5 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
7,7-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C9H16O/c1-9(2)6-3-4-7(9)8(10)5-6/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
DELDHDFPNUZDOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1C(C2)O)C |
Origin of Product |
United States |
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